6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 2,6-dimethylaniline with 1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione under specific conditions . The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, followed by heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative .
Scientific Research Applications
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in cell signaling pathways.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases, which are enzymes that regulate various cellular processes such as growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . The molecular targets include specific protein kinases involved in signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Pyrimido[4,5-d]pyrimidines: Known for their potential as therapeutic agents in various diseases.
Uniqueness
6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features, which confer high selectivity and potency as a protein kinase inhibitor. This selectivity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C22H20N4O5 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
6-(2,6-dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N4O5/c1-12-6-5-7-13(2)18(12)23-19-16(14-8-10-15(11-9-14)26(29)30)17-20(27)24(3)22(28)25(4)21(17)31-19/h5-11,23H,1-4H3 |
InChI Key |
SRSJYMZMLCSGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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